ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of a pyrazole compound typically comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, the molecular weight of 3-Amino-4-carbethoxypyrazole is 155.1546 .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized novel pyrazole derivatives, including compounds related to ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate, for their potential applications in various scientific fields. For instance, Kasımoğulları et al. (2010) focused on the synthesis of pyrazole carboxylic acid derivatives for antiglaucoma activity, showcasing the compound's utility in inhibiting carbonic anhydrase isoenzymes, which are more potent than parent inhibitors and acetazolamide (Kasımoğulları et al., 2010).
Corrosion Inhibition
The synthesized pyrazole derivatives have been evaluated as corrosion inhibitors, highlighting their effectiveness in protecting metals against corrosion in various environments. Saranya et al. (2020) demonstrated the corrosion mitigation of mild steel by pyran derivatives in sulfuric acid solution, emphasizing the compounds' inhibition efficiency and adsorption mechanism (Saranya et al., 2020). Dohare et al. (2017) also explored pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, finding significant inhibition efficiency and confirming adsorbed film formation on the metal surface through various analyses (Dohare et al., 2017).
Crystal Structure Analysis
The crystal structure of related compounds has been determined to understand their molecular geometry and interactions. Kumar et al. (2018) synthesized and analyzed the crystal structure of a similar pyrazole derivative, providing insights into its molecular arrangement and stability through hydrogen interactions and π-π interactions (Kumar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDMXIKGFXTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-ethyl-5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.